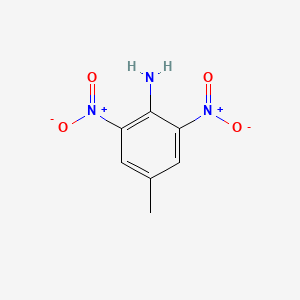

2,6-Dinitro-4-methylaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOOPNRPJGZXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213726 | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6393-42-6 | |

| Record name | 4-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006393426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QND65LK8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways

Controlled Nitration of 4-Methylaniline and Precursors

The primary route to synthesizing 2,6-Dinitro-4-methylaniline involves the electrophilic nitration of 4-methylaniline (p-toluidine) or its derivatives. Direct nitration of anilines can be problematic, as the amino group is susceptible to oxidation by nitric acid, and the strongly acidic conditions can protonate the amine to form the anilinium ion. rsc.orgwikipedia.org This ion features a deactivating -NH3+ group, which directs incoming electrophiles to the meta position, leading to undesired isomers. rsc.org

To circumvent these issues, a common and effective strategy is to protect the amino group by converting it into an amide, such as an acetanilide. wikipedia.org The amido group is less basic and less prone to oxidation. libretexts.org While still an activating group, its ability to direct electrophiles is moderated, allowing for more controlled reactions. libretexts.org A foundational method involves a three-step sequence starting from p-toluidine (B81030): tosylation of the amino group, followed by dinitration, and subsequent hydrolysis to remove the tosyl protecting group. acs.org

Achieving the correct arrangement of substituents (regioselectivity) on the benzene (B151609) ring is paramount. The starting material, 4-methylaniline, has two activating groups: the amino (-NH2) and methyl (-CH3) groups, both of which are ortho, para-directing.

When the amino group is protected as an acetamide (B32628) (N-acetyl-4-methylaniline), its powerful ortho, para-directing resonance effect governs the regioselectivity of the first nitration. ulisboa.pt This effect is stronger than the inductive effect of the methyl group, leading to the preferential substitution at the ortho position relative to the acetamido group, yielding 4-methyl-2-nitroaniline (B134579) in high purity (up to 97%). ulisboa.ptscribd.com The second nitro group is then directed to the other ortho position (C6), which is activated by the acetamido group and unhindered. In contrast, direct nitration of unprotected p-toluidine tends to yield 4-methyl-3-nitroaniline, as the reaction control is primarily dictated by the methyl group under certain conditions. ulisboa.pt

The use of different N-protecting groups can influence isomer distribution. For instance, the N-succinimidyl group is less activating than the acetamide group because its nitrogen lone pair is delocalized over two carbonyl groups. ulisboa.ptscribd.com This weaker activating effect can shift the regiochemical outcome of the nitration reaction. ulisboa.pt

| Synthetic Approach | Precursor | Key Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Three-Step Synthesis | p-Toluidine | 1. Tosyl chloride, NaOH 2. Nitrating agent 3. Conc. H₂SO₄ | Sequential tosylation, dinitration, and hydrolysis. | ~40-50% (overall) | acs.org |

| Stepwise Nitration | 4-Methylaniline | HNO₃/H₂SO₄ (step 1) Fuming HNO₃ (step 2) | Step 1: 0–5 °C Step 2: 40 °C, 8 hrs stirring | 65–75% | |

| Protected Nitration | N-acetyl-4-methylaniline | Conc. HNO₃, Conc. H₂SO₄ | Temp. below 10 °C, followed by hydrolysis. | High regioselectivity for 2-nitro intermediate | rsc.org |

Regioselectivity and Isomer Control

Derivatization Strategies and Functional Group Transformations

The presence of two nitro groups and an amino group makes this compound a versatile intermediate for further chemical modifications. biosynth.com

The two nitro groups at the C2 and C6 positions can be chemically reduced to primary amino groups. This transformation converts this compound into 4-methyl-benzene-1,2,6-triamine. This reduction is a critical step as it introduces additional reactive sites onto the aromatic ring. The resulting triamine is a highly functionalized molecule with three primary amine groups available for subsequent reactions.

| Reducing Agent System | Product | General Conditions | Reference |

|---|---|---|---|

| Hydrogen (H₂) gas with Palladium on Carbon (Pd/C) catalyst | 4-methyl-benzene-1,2,6-triamine | Catalytic hydrogenation under pressure. | |

| Tin (Sn) or Iron (Fe) in acidic medium (e.g., HCl) | 4-methyl-benzene-1,2,6-triamine | Classic method for nitro group reduction. | General knowledge |

The product of the reduction, 4-methyl-benzene-1,2,6-triamine, is highly activated towards electrophilic aromatic substitution. The three powerful ortho, para-directing amino groups strongly activate the two remaining positions on the ring (C3 and C5). This high reactivity can make it difficult to achieve mono-substitution, often leading to polysubstituted products. libretexts.org For example, reactions like halogenation would likely substitute at both the C3 and C5 positions. Friedel-Crafts reactions are generally unsuccessful with highly aminated rings because the amino groups form complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.org

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.eg The product from the reduction of this compound, 4-methyl-benzene-1,2,6-triamine, possesses three primary amino groups. Each of these groups can react with a carbonyl compound to form an imine. ekb.eg This allows for the synthesis of complex, multi-functional Schiff bases. The reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with an acid catalyst to facilitate the dehydration step. researchgate.netacs.org The formation of such Schiff bases from the triamine derivative opens pathways to new ligands for metal complexes and other functional materials. jmchemsci.commjcce.org.mk

Formation of Schiff Bases and Related Imines

Mechanistic Investigations of Synthetic Routesnih.govpku.edu.cn

The synthesis of many derivatives of this compound relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. pressbooks.publibretexts.org This pathway is highly favored due to the presence of two strong electron-withdrawing nitro groups (–NO₂) positioned ortho and para to the site of substitution. These groups strongly activate the aromatic ring towards attack by nucleophiles. pressbooks.publibretexts.org The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org

First, the nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (often a halide), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge is effectively delocalized by the ortho and para nitro groups. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

A practical example is the synthesis of N-alkylated-2,6-dinitroanilines from a 2,6-dinitro-1-halobenzene and an appropriate amine. google.com The reaction is typically effected by heating the reactants, often in a solvent. google.com Similarly, N-substituted 2,6-dinitroanilines can be prepared via the reaction of 2,6-dinitrochlorobenzene with various amines, a process that relies on the SNAr pathway.

In the synthesis of dinitroaniline derivatives, proton transfer steps can be crucial and, in some cases, rate-limiting. scirp.org Kinetic studies on the reactions of analogous compounds, such as 1-chloro-2,4-dinitrobenzene (B32670) with amines, indicate that the reaction can proceed through a zwitterionic intermediate. The formation and subsequent decomposition of this intermediate often involve proton transfer steps.

Catalysis plays a significant role in enhancing the efficiency, selectivity, and sustainability of synthetic routes toward this compound and its derivatives.

Copper Catalysis: Copper(I) salts are essential catalysts in the Sandmeyer reaction for converting the amino group of dinitroanilines into halides. wikipedia.orglscollege.ac.inbyjus.com Copper catalysts are also employed in amination reactions of aryl halides to produce primary aromatic amines. researchgate.netnih.gov

Palladium Catalysis: Palladium-containing catalysts are effective for the hydrogenation of dinitroanilines. researchgate.net For instance, granulated carbon catalysts containing palladium have been used for the efficient hydrogenation of o-aminonitrobenzenes, which can be accompanied by cyclization to form other useful structures. researchgate.net

Phase-Transfer Catalysis: Phase-transfer catalysts, such as dodecyl sulfonic acid sodium salt, can improve the efficiency of nucleophilic substitution reactions by facilitating the interaction between reactants that are in different phases.

Solid Acid Catalysis: In acylation reactions, solid acid catalysts like acidic clays (B1170129) or zeolites offer an environmentally benign alternative to soluble catalysts like ferric chloride. They can be easily separated from the reaction mixture and potentially recycled, which simplifies product purification and reduces waste. patsnap.com

The table below provides examples of catalysts used in the transformation of dinitroanilines.

| Reaction Type | Catalyst | Substrate Example | Benefit | Reference |

| Halogenation (Sandmeyer) | Copper(I) Halide (CuX) | Aryl Diazonium Salt | Enables conversion of -NH₂ to -X | wikipedia.org |

| Hydrogenation | Palladium on Carbon (Pd/C) | o-Aminonitrobenzenes | Efficient reduction of nitro groups | researchgate.net |

| Acylation | Solid Acid (e.g., acidic clay) | 2,4-dinitroaniline | Recyclable, easy separation | patsnap.com |

| Amination | Copper(I) salt/ascorbate | Aryl halides | Good to excellent yields of primary amines | nih.gov |

Proton Transfer Mechanisms in Reaction Intermediates

Multistep Synthesis and Sequential Reaction Designbenchchem.com

The synthesis of this compound and its more complex derivatives often involves carefully planned multistep sequences to achieve the desired substitution pattern and functionality.

A foundational example is the three-step synthesis of this compound itself from p-toluidine. This process involves a sequence of tosylation, dinitration, and subsequent hydrolysis, highlighting a classic multistep approach to constructing the target molecule from a simple precursor.

More advanced applications involve sequential reaction designs where the this compound core is either constructed as part of a larger molecule or used as a starting material for further elaboration. For instance, a process for producing N-sec-butyl-4-tert-butyl-2,6-dinitroaniline involves a sequence of methylation of an alkylphenol, followed by nitration of the resulting anisole (B1667542) derivative, and finally amination to introduce the N-sec-butyl group. googleapis.com

Sequential reactions can also be designed to build complex heterocyclic systems. N-substituted 2,6-dinitroanilines can be prepared and then subjected to a base-mediated cyclization to yield benzimidazole (B57391) N-oxides. Another example is the N-heterocyclic carbene (NHC)-catalyzed reaction of dinitrotoluene derivatives with enals, which proceeds through a Michael/Michael/lactonization cascade sequence to produce complex tricyclic δ-lactones in an atom-economic fashion. acs.org These examples underscore the utility of designing reaction sequences that build molecular complexity in a controlled and efficient manner, often by leveraging the reactivity imparted by the dinitro-substituted aromatic ring.

Theoretical and Computational Chemistry Studies

Quantum-Chemical Calculations and Electronic Structure

Quantum-chemical calculations are central to understanding the intrinsic properties of 2,6-Dinitro-4-methylaniline, which are governed by its electron distribution.

Density Functional Theory (DFT) has been extensively applied to study aniline (B41778) derivatives, providing a robust method for calculating molecular geometries and electronic properties. researchgate.net For molecules like this compound, DFT calculations using functionals such as B3LYP and M06-2X with extended basis sets like 6-311++G(2d,2p) are employed to optimize the molecular structure of both the neutral species and its radical cation. rsc.org Such calculations are crucial for determining various electronic parameters, including oxidation potentials, which are a key feature of its reactivity. escholarship.org

Further applications of DFT include the evaluation of molecular surface electrostatic potentials and bond dissociation enthalpies (BDEs). nih.gov These calculations help in assessing the molecule's sensitivity and identifying the weakest bonds, known as trigger bonds, which are critical in the study of energetic materials. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) via DFT also elucidates the energy gap, which is fundamental to the molecule's electronic transitions and kinetic stability. iucr.org

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For aniline derivatives, a primary method of validation involves correlating calculated properties with measured data, such as electrochemical potentials. researchgate.net

Studies have demonstrated a strong correlation between theoretically calculated oxidation potentials for substituted anilines and their experimentally measured values. rsc.orgescholarship.org For instance, the oxidation potential of this compound has been calculated using various levels of theory and compared with experimental values obtained through methods like cyclic voltammetry. rsc.org One study reported an experimental oxidation potential of 1.370 V, while DFT calculations yielded values of 1.406 V (using the B3LYP functional) and 1.438 V (using the M06-2X functional). rsc.org Another computational study using a different basis set reported a calculated potential of 1.82 V. escholarship.org These strong correlations, often quantified by a high coefficient of determination (R²), affirm the predictive power of the DFT methods used. researchgate.net

| Parameter | Experimental Value (V) | Calculated Value (V) | Level of Theory |

| Oxidation Potential | 1.370 rsc.org | 1.406 rsc.org | B3LYP/6-311++G(2d,2p) |

| Oxidation Potential | 1.370 rsc.org | 1.438 rsc.org | M06-2X/6-311++G(2d,2p) |

| Oxidation Potential | Not Reported | 1.82 escholarship.org | B3LYP/6-31+G(d,p) |

| Oxidation Potential | Not Reported | 1.91 escholarship.org | B3LYP/6-311+G(2d,2p) |

Density Functional Theory (DFT) Applications

Molecular Dynamics and Simulation of Intermolecular Interactions

While quantum mechanics describes the properties of individual molecules, molecular dynamics (MD) and other simulation techniques are used to explore how these molecules interact with each other in condensed phases. These intermolecular interactions are fundamental to understanding crystal structures, solvation, and other macroscopic properties. gatech.edu

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.org For similar molecules, this analysis has confirmed the significance of H-atom contacts, particularly O···H, C···H, and H···H interactions, in establishing the crystal packing. iucr.org The presence of strong electron-withdrawing nitro groups and the donor amino group creates distinct electrostatic regions that guide these packing arrangements.

The substituents on the aniline ring—two nitro groups at the ortho positions and a methyl group at the para position—profoundly influence the molecule's conformation. The bulky nitro groups exert significant steric hindrance on the adjacent amino group, which can affect the planarity of the N-H bonds relative to the benzene (B151609) ring. cdnsciencepub.com This steric clash can force the amino group to twist out of the plane, reducing the extent of p-orbital overlap between the nitrogen lone pair and the aromatic π-system.

Computationally, the barrier to rotation around the C-N bond can be calculated to quantify this effect. cdnsciencepub.com Electronically, the two nitro groups are potent electron-withdrawing groups, which significantly lowers the electron density on the aromatic ring and increases the molecule's oxidation potential. rsc.org The para-methyl group, being a weak electron-donating group, provides a counteracting, albeit much smaller, electronic effect. d-nb.info

Hydrogen Bonding Networks and Crystal Packing

Reaction Mechanism Prediction and Energy Landscapes

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For an electron-deficient molecule like this compound, a key reaction type is nucleophilic aromatic substitution (SNAr). Theoretical calculations can map out the entire energy landscape of a reaction, identifying transition states and intermediates. nih.gov

In SNAr reactions involving dinitro-activated substrates, the mechanism often proceeds through a zwitterionic intermediate, sometimes referred to as a Meisenheimer complex. researchgate.net Quantum-chemical calculations can determine the activation energies for the formation of such intermediates and the subsequent steps. researchgate.net Studies on related systems have shown that the reaction kinetics can be complex, with some reactions exhibiting a third-order dependence on an amine nucleophile, suggesting that amine aggregates may act as the effective nucleophile. researchgate.net Furthermore, depending on the reactants and solvent, the mechanism can shift from a polar SNAr pathway to one involving a single electron transfer (SET). d-nb.info Computational modeling helps to rationalize these mechanistic dichotomies by comparing the energy barriers of the competing pathways.

Transition State Analysis and Reaction Rates

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. mdpi.comnih.gov For nitroaromatic compounds, QSAR models are crucial tools for assessing their environmental risk without extensive animal testing. researchgate.net

The toxicity of nitroaromatic compounds, including this compound, is often related to several key molecular descriptors. These include hydrophobicity (log Kow), which governs the partitioning of the chemical into biological membranes, and electronic parameters that describe the molecule's reactivity. acs.orgmdpi.com

For nitroaromatics, electronic descriptors are particularly important. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is frequently used, as it relates to the ease with which the molecule can accept an electron, a key step in the reductive activation that can lead to toxicity. mdpi.com A lower ELUMO value generally corresponds to higher toxicity. Other descriptors like maximum acceptor superdelocalizability (Amax) have also been shown to correlate well with the toxicity of nitrobenzenes to organisms like Tetrahymena pyriformis. acs.org

A QSAR study on the toxicity of benzene derivatives to the fathead minnow (Pimephales promelas) included data for 4-methyl-2,6-dinitroaniline. unipi.it This provides a specific experimental data point that can be used in the development and validation of QSAR models for this class of compounds.

| Compound | Organism | Endpoint | -log(LC₅₀) [mol/L] | Reference |

|---|---|---|---|---|

| 4-methyl-2,6-dinitroaniline | Pimephales promelas (fathead minnow) | 96-h LC₅₀ | 4.21 | unipi.it |

QSAR models for nitroaromatic compounds often group them based on their potential mechanisms of action, such as nonpolar narcosis or more specific reactive mechanisms. researchgate.net Due to the presence of the nitro groups, this compound is expected to exhibit toxicity exceeding that of baseline nonpolar narcosis. acs.org The development of robust QSAR models relies on high-quality experimental data and the selection of mechanistically relevant molecular descriptors.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govchemicalbook.comresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2,6-Dinitro-4-methylaniline. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed insights into the chemical environment of each atom.

1H NMR Spectral Analysis and Proton Assignments.

The 1H NMR spectrum of this compound provides critical information about the arrangement of protons in the molecule. In a typical spectrum recorded in a solvent like deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons are observed.

The aromatic protons on the benzene (B151609) ring typically appear as a singlet, indicating their chemical equivalence. This signal is generally found in the downfield region of the spectrum. The protons of the amino (-NH2) group also give rise to a signal, the chemical shift of which can be influenced by solvent and concentration. The methyl (-CH3) group protons appear as a distinct singlet in the upfield region of the spectrum.

Table 1: 1H NMR Chemical Shift Assignments for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~8.3 | Singlet | 2H |

| Amino (-NH2) | ~6.5 | Broad Singlet | 2H |

| Methyl (-CH3) | ~2.5 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

2D NMR Techniques for Structural Elucidation.benchchem.comnumberanalytics.comresearchgate.netox.ac.uk

To further confirm the molecular structure and resolve any ambiguities from the 1D spectrum, 2D NMR techniques are employed. researchgate.net These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. In this compound, COSY can help confirm the connectivity within the molecule, although the isolated nature of the aromatic protons and the methyl group may result in limited cross-peaks. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals in the 13C NMR spectrum. For instance, the aromatic proton signal will show a correlation to its corresponding aromatic carbon, and the methyl proton signal will correlate with the methyl carbon. numberanalytics.comox.ac.uk

Resolving Discrepancies in NMR Data.benchchem.com

Discrepancies in NMR data for derivatives of this compound can sometimes arise due to factors such as tautomerism or the presence of paramagnetic impurities. Two-dimensional NMR techniques like COSY and HSQC are instrumental in resolving such discrepancies by providing unambiguous assignments of proton and carbon signals, helping to differentiate between isomers or confirm the expected structure.

Infrared (IR) and Raman Spectroscopy.nih.govksu.edu.saamericanpharmaceuticalreview.com

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the this compound molecule. ksu.edu.saamericanpharmaceuticalreview.com

Identification of Characteristic Functional Group Vibrations.ksu.edu.saresearchgate.net

The IR and Raman spectra of this compound are characterized by distinct absorption and scattering bands corresponding to its key functional groups.

Amino (-NH2) Group: The N-H stretching vibrations typically appear in the region of 3300-3500 cm-1. Asymmetric and symmetric stretching modes can often be distinguished.

Nitro (-NO2) Group: The nitro group exhibits strong, characteristic absorption bands. The asymmetric stretching vibration is typically found around 1530-1560 cm-1, while the symmetric stretching vibration appears in the 1335-1370 cm-1 region.

Aromatic Ring: C-H stretching vibrations on the aromatic ring are usually observed above 3000 cm-1. C=C stretching vibrations within the ring give rise to bands in the 1400-1600 cm-1 region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern.

Methyl (-CH3) Group: C-H stretching vibrations of the methyl group are typically found in the 2850-3000 cm-1 range.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm-1) |

|---|---|---|

| Amino (-NH2) | N-H Stretch | 3300 - 3500 |

| Nitro (-NO2) | Asymmetric Stretch | 1530 - 1560 |

| Nitro (-NO2) | Symmetric Stretch | 1335 - 1370 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Methyl (-CH3) | C-H Stretch | 2850 - 3000 |

Note: Frequencies are approximate and can vary based on the physical state of the sample and the specific spectroscopic technique used.

Correlation with Theoretical Vibrational Frequencies.nih.govresearchgate.netresearchgate.netglobalresearchonline.net

To gain a more profound understanding of the vibrational spectra, experimental data is often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies of molecules. nih.govresearchgate.netglobalresearchonline.net By comparing the experimentally observed IR and Raman bands with the theoretically calculated frequencies, a more precise assignment of the vibrational modes can be achieved. nih.govglobalresearchonline.net This correlation helps to confirm the experimental assignments and provides a deeper insight into the molecular dynamics of this compound. aps.org

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for the characterization of this compound, providing definitive information about its mass and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound, which is C7H7N3O4. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition.

Electrospray ionization (ESI) is a common soft ionization technique used for this compound. In positive ion mode ESI-MS, this compound is typically observed as the protonated molecule, [M+H]⁺. The exact mass of this ion provides strong evidence for the molecular formula. The theoretical exact mass of this compound is 197.04365571 Da. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool for the analysis of this compound. In GC-MS analysis, the molecule is fragmented in a reproducible manner, generating a characteristic mass spectrum. The molecular ion peak ([M]⁺) is observed at an m/z of 197. nih.gov Other significant fragments are also observed, which aid in the structural elucidation of the compound.

| Technique | Ion/Fragment | Observed m/z | Reference |

|---|---|---|---|

| ESI-MS (Positive Ion Mode) | [M+H]⁺ | 227.1 | |

| GC-MS | [M]⁺ | 197 | nih.gov |

| GC-MS | Fragment | 181 | nih.gov |

| GC-MS | Fragment | 105 | nih.gov |

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of this compound. sielc.com A typical method involves a C18 column, which is a nonpolar stationary phase. sielc.com The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.com To improve peak shape and resolution, an acid, like phosphoric acid or formic acid, is often added to the mobile phase. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile acids like formic acid are preferred. sielc.com Detection is commonly achieved using a UV detector, as the nitroaromatic structure of the compound absorbs UV light effectively.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | sielc.com |

| Mobile Phase | Acetonitrile/Water | sielc.com |

| Mobile Phase Modifier | Phosphoric acid or Formic acid | sielc.com |

| Detection | UV |

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is another powerful technique for the separation and quantification of this compound. A capillary column, such as a DB-5MS, is often used for the separation. Due to the presence of nitro groups, which are highly electronegative, an electron capture detector (ECD) provides excellent sensitivity and selectivity for this compound. A nitrogen-phosphorus detector (NPD), also known as a thermionic specific detector (TSD), is also a suitable choice for the selective detection of nitrogen-containing compounds like this compound.

For complex matrices, GC coupled with mass spectrometry (GC-MS) offers the advantage of providing mass spectral data for peak identification and confirmation, enhancing the reliability of the analysis. epa.gov

Validation of Analytical Methods

The validation of analytical methods is a critical step to ensure that the chosen method is suitable for its intended purpose. researchgate.net This process involves evaluating several parameters to demonstrate the method's reliability, accuracy, and precision. researchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

For instance, a validated HPLC method for explosive compounds demonstrated a linear range of 0.625–100 mg/L with a correlation coefficient (R²) between 0.998 and 0.999. researchgate.net The mean recoveries were in the range of 95.3%–103.3%, with LODs and LOQs ranging from 0.09–1.32 mg/L and 0.31–4.42 mg/L, respectively. researchgate.net

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination and Molecular Geometry

A thorough investigation for published X-ray crystallography data for this compound did not yield any specific results. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for such information, does not appear to contain an entry for this compound. Consequently, experimentally determined details regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry—including bond lengths, bond angles, and dihedral angles—are not available.

While computational methods can predict the geometry of an isolated molecule, these theoretical values are not a substitute for experimental crystal structure data, which reveals the molecule's conformation and geometry within a solid-state lattice.

Analysis of Intermolecular Interactions in Crystalline Solids

The analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is contingent upon the availability of crystal structure data. This data provides the precise coordinates of atoms within the crystal lattice, allowing for the identification and characterization of these non-covalent interactions that govern the packing of molecules in the solid state.

Without the foundational crystallographic information for this compound, a scientifically accurate and detailed discussion of the specific intermolecular forces present in its crystalline form is not possible. General assumptions about potential interactions based on its functional groups (amino and nitro groups) could be made, but would remain speculative without experimental validation.

Biological and Biochemical Interactions

Mechanism of Action at the Cellular and Molecular Level

The biological activity of 2,6-Dinitro-4-methylaniline is primarily attributed to its functional groups: two nitro groups (-NO2) and an amino group (-NH2). These groups enable the compound to engage in various biochemical reactions that disrupt fundamental cellular processes.

Interaction with Microtubule Proteins and Tubulin Inhibition

A primary mechanism of action for this compound and related dinitroaniline compounds is the inhibition of microtubule formation. This occurs through direct interaction with tubulin, the protein subunit that polymerizes to form microtubules. hilarispublisher.com Research indicates that dinitroanilines specifically target and bind to α-tubulin, a component of the tubulin heterodimer. nih.gov This binding activity is unusual, as many compounds that interfere with microtubule function typically act on β-tubulin. nih.gov By binding to tubulin, this compound inhibits its polymerization, thereby preventing the assembly of functional microtubules. hilarispublisher.com This inhibitory effect is particularly noted in plant and protist cells, making dinitroanilines a subject of study in parasitology and herbicide development. nih.gov

Disruption of Cell Division and Mitotic Spindle Formation

Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). researchgate.netharvard.edunih.gov By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle. The failure to form a proper spindle leads to an arrest of the cell cycle, as the spindle assembly checkpoint is activated. elifesciences.org This mitotic arrest prevents cells from completing division, which can ultimately lead to cell death. Studies have demonstrated that treatment with this compound causes cell cycle arrest in various plant cells by interfering with mitotic spindle formation.

Enzyme Inhibition Studies

This compound serves as a model compound for investigating the behavior of nitroaromatic compounds within biological systems and for studying enzyme inhibition. While its most characterized interaction is with tubulin, the compound also interacts with other proteins. Studies have shown that it can interact with cytochrome P450 enzymes, which are involved in metabolizing foreign substances. This interaction can lead to the formation of reactive intermediates. The broad biological properties of related compounds are often explored for their potential to inhibit various enzymes, and dinitroaniline derivatives have been synthesized and evaluated as potential tubulin inhibitors for anticancer applications. hilarispublisher.com

| Target Protein/Process | Observed Effect of Dinitroanilines | Cellular Consequence | Reference |

|---|---|---|---|

| α-Tubulin | Binds to α-tubulin subunits. nih.gov | Inhibition of microtubule polymerization. | nih.gov |

| Tubulin Polymerization | Strongly inhibits the polymerization of tubulin. hilarispublisher.com | Disruption of microtubule-dependent structures. hilarispublisher.com | hilarispublisher.com |

| Cytochrome P450 Enzymes | Metabolic interaction. | Formation of reactive intermediates. |

Formation of Reactive Intermediates via Nitro Group Reduction

The nitro groups of this compound are susceptible to metabolic reduction within biological systems. This reduction process can generate highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. unimi.it The catalytic conversion of nitro compounds often proceeds through the formation of nitrosobenzene (B162901) and then phenylhydroxylamine before reaching the final amine product. unimi.it These reactive species can form covalent bonds with essential biological macromolecules, including proteins and DNA. biosynth.com The interaction with DNA, in particular, suggests a potential for mutagenic effects. This metabolic activation is a key aspect of the compound's biochemical profile. biosynth.com

Hydrogen Bonding and Nucleophilic Reactions with Biological Molecules

The chemical structure of this compound, featuring an amino group on an electron-deficient aromatic ring, allows it to participate in specific chemical reactions within a biological context. The amino group can act as a hydrogen bond donor, facilitating non-covalent interactions with biological molecules like enzymes. Furthermore, the compound can undergo nucleophilic aromatic substitution reactions, where a nucleophile attacks the electron-deficient ring. researchgate.net These reactions can influence enzyme activity and other cellular functions.

Impact on Cellular Processes

The molecular interactions of this compound culminate in significant disruption of key cellular processes. The primary impact stems from its role as a microtubule inhibitor.

Key cellular impacts include:

Disruption of Cell Division: By preventing mitotic spindle formation, the compound halts the cell cycle, leading to a failure of cell proliferation. researchgate.net

Loss of Microtubule-Dependent Functions: Beyond mitosis, microtubules are crucial for maintaining cell shape, intracellular transport, and cell motility. hilarispublisher.com Inhibition of microtubule dynamics compromises these essential functions.

Induction of Cell Cycle Arrest: The inability to form a functional mitotic spindle triggers cellular checkpoints that arrest the cell cycle to prevent erroneous chromosome segregation.

Potential for Covalent Modification: The metabolic reduction of its nitro groups creates reactive intermediates that can covalently modify and damage cellular components like DNA and proteins, leading to potential cytotoxicity and mutagenicity. biosynth.com

| Cellular Process | Effect of this compound | Underlying Mechanism | Reference |

|---|---|---|---|

| Mitosis | Inhibited | Disruption of mitotic spindle formation. | |

| Cell Cycle | Arrested (typically in mitosis) | Activation of the spindle assembly checkpoint. | |

| Cellular Respiration | Potentially affected (related dinitrophenols are uncouplers) | Disruption of oxidative phosphorylation. slideshare.netnih.gov | slideshare.netnih.gov |

| Macromolecular Integrity | Potentially compromised | Binding of reactive intermediates to DNA and proteins. biosynth.com | biosynth.com |

Cell Cycle Arrest in Plant Cells

A primary mechanism of action for this compound, a member of the dinitroaniline herbicide family, is the disruption of mitosis in plant cells. cambridge.org This compound is recognized as a microtubule inhibitor, specifically targeting the protein tubulin. frontiersin.org Tubulin units polymerize to form microtubules, which are essential components of the mitotic spindle apparatus required for chromosome segregation during cell division. cambridge.orgcambridge.org

Oxidative Stress Mechanisms

Exposure to this compound can induce oxidative stress in plant cells through the increased production of reactive oxygen species (ROS). The chemical structure of the compound, particularly its nitro groups (-NO2), is central to this process. These nitro groups can undergo reduction within the cell to generate reactive intermediates that subsequently react with molecular oxygen to form ROS.

In plants, a primary source of ROS is the photosynthetic electron transport chain located in the chloroplasts. mdpi.com Under normal conditions, the flow of electrons is tightly coupled to carbon dioxide fixation. However, xenobiotics like dinitroaniline herbicides can interfere with this process, causing electrons to be diverted to oxygen, leading to the formation of the superoxide (B77818) anion radical (O2•−). This is the initial step in a cascade that produces other more damaging ROS, including hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH). nih.gov While the specific interactions of this compound with electron transport components are not fully elucidated, its ability to trigger ROS production is a key part of its phytotoxicity.

Cellular Damage and Biochemical Effects

The overproduction of ROS induced by this compound leads to widespread cellular damage and significant biochemical alterations. ROS are highly reactive molecules that can indiscriminately attack major cellular macromolecules. This oxidative damage can affect lipids, leading to membrane peroxidation, which compromises the integrity and function of cellular and organellar membranes. Proteins can be oxidized, resulting in loss of enzymatic activity and structural function. DNA can also be damaged, potentially leading to mutations and altered gene expression.

A distinct morphological effect resulting from the biochemical disruption is the pronounced swelling of root tips in affected plants. cambridge.orgoup.com This is a direct consequence of the compound's primary action on microtubules. Besides their role in mitosis, cortical microtubules are crucial for guiding the deposition of cellulose (B213188) microfibrils in the cell wall, which in turn dictates the direction of cell expansion. cambridge.org Treatment with dinitroanilines leads to the disorientation of these microfibrils, causing cells to expand isodiametrically (spherically) rather than elongating, resulting in the characteristic swollen, stunted root symptom. cambridge.orgoup.com Inhibition of lateral root development is another widely recognized biochemical effect. cambridge.org

Comparative Studies with Related Nitroaromatic Compounds

The toxicity and biological activity of this compound can be understood more clearly through comparison with other dinitroaniline herbicides and related nitroaromatic compounds. While sharing a common mode of action as microtubule inhibitors, dinitroanilines exhibit variations in their phytotoxicity, soil persistence, and effects on different plant species, largely due to differences in their chemical substituents. cambridge.orgcambridge.org

For instance, in comparative field studies, herbicides like trifluralin (B1683247) and profluralin (B1679168) have demonstrated better control of certain perennial grasses than nitralin (B166426) and butralin. cambridge.orgcambridge.org These differences are often attributed to variations in physical properties such as volatility and water solubility, which are influenced by the specific alkyl and other groups attached to the aniline (B41778) ring. cambridge.org The substituents also affect uptake, distribution, and metabolism within the plant. ornl.gov For example, dinitroanilines with alkyl groups on the amine, such as trifluralin, are expected to have different hydrophobicity and distribution characteristics compared to compounds with an unsubstituted amine. ornl.gov

The table below presents a comparison of the effects of several dinitroaniline herbicides on cotton root length, illustrating the varying degrees of toxicity among these related compounds.

Table 1: Comparative Reduction of Cotton Taproot Length by Dinitroaniline Herbicides

| Herbicide | Relative Reduction in Taproot Length |

|---|---|

| Dinitramine | Most Severe |

| Profluralin | Severe |

| Trifluralin | Moderate |

| Fluchloralin | Moderate |

| Pendimethalin | Less Severe |

| Butralin | Least Severe |

Data sourced from greenhouse studies comparing herbicides at normal use rates. The order indicates the severity of root length reduction from greatest to least. cambridge.org

Modeling Compound Behavior in Biological Systems

Predicting the biological activity and toxicity of chemicals like this compound is a critical aspect of environmental and health risk assessment. Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational approach for this purpose, particularly for classes of compounds like nitroaromatics. mdpi.comoup.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. scispace.comtandfonline.com

For nitroaromatic compounds, QSAR studies have successfully predicted toxic endpoints by analyzing various molecular descriptors. oup.comsid.ir These descriptors can be physicochemical properties (e.g., hydrophobicity) or quantum chemically calculated parameters (e.g., electrostatic interactions). mdpi.com Research has shown that the toxicity of nitroaromatics often correlates with factors such as the number and position of nitro groups, which influence the compound's electrophilicity and potential to generate reactive intermediates. oup.com

This compound serves as a model compound in these studies, helping researchers to understand how specific structural features of nitroaromatic compounds contribute to their behavior in biological systems. By developing and validating QSAR models with data from known compounds, scientists can make preliminary assessments of the potential toxicity of new or untested nitroaromatics, reducing the need for extensive animal testing. oup.com

This table summarizes common descriptors used in QSAR models to predict the toxicity of nitroaromatic compounds. mdpi.comoup.com

Environmental Research and Degradation Pathways

Biotransformation and Microbial Degradation Mechanisms

Microorganisms play a crucial role in the transformation of 2,6-Dinitro-4-methylaniline in the environment, particularly under anaerobic conditions. nih.govnsf.gov The primary mechanism involves the reductive transformation of the molecule's nitro functional groups. asm.org

The initial and most critical step in the microbial degradation of dinitrotoluenes is the reduction of their nitro groups (-NO₂). asm.orgresearchgate.net This process is catalyzed by a group of flavin-dependent enzymes known as nitroreductases, which are found in a wide range of bacteria and fungi. researchgate.net These enzymes transfer electrons, typically from NAD(P)H, to the nitroaromatic compound. researchgate.net

The reduction proceeds sequentially, forming highly reactive and potentially toxic intermediates such as nitroso and hydroxylamino derivatives. nih.govasm.org For instance, studies on the related compound 2,4-dinitrotoluene (B133949) (DNT) show the formation of nitroso and hydroxylamino intermediates during its reduction. asm.org Similarly, the biotransformation of 2,4-dinitroanisole (B92663) (DNAN) also proceeds through these reactive intermediates. nih.govnih.gov This enzymatic reduction is significantly more efficient under anaerobic (oxygen-deficient) conditions, as oxygen can re-oxidize the unstable nitro anion radical formed by some types of nitroreductases. nsf.govresearchgate.net In aerobic conditions, the transformation of dinitro-compounds is generally much slower. nih.govnsf.gov

The sequential reduction of the nitro groups on the this compound molecule leads to the formation of various amino-substituted metabolites. The reduction of one nitro group results in the formation of monoamino-nitrotoluene compounds. For this compound, this would yield 2-amino-4-methyl-6-nitrotoluene and 4-methyl-6-amino-2-nitrotoluene.

Research on the degradation of the explosive 2,4,6-trinitrotoluene (B92697) (TNT) by microorganisms like the white-rot fungus Irpex lacteus and various rhizobia strains has identified 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT) and 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) as major initial metabolites. ebi.ac.ukebi.ac.uk Further reduction of the second nitro group leads to the formation of diaminonitrotoluene products. ebi.ac.uk In the case of 2,4-DNT, complete reduction of both nitro groups yields 2,4-diaminotoluene (B122806) (DAT). asm.org By analogy, the complete reduction of this compound would produce 2,6-diamino-4-methyltoluene. Studies on DNAN in anaerobic sludge and soil also confirm the formation of primary amines like 2-methoxy-5-nitroaniline (B165355) (MENA) and the fully reduced 2,4-diaminoanisole (B165692) (DAAN). nsf.govnih.gov

| Parent Compound | Mono-amino Metabolite(s) | Di-amino Metabolite | Source |

|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | 2-amino-4,6-dinitrotoluene (2-ADNT), 4-amino-2,6-dinitrotoluene (4-ADNT) | 2,4-diamino-6-nitrotoluene (2,4-DANT) | ebi.ac.ukebi.ac.uk |

| 2,4-Dinitrotoluene (2,4-DNT) | 2-amino-4-nitrotoluene (2A4NT), 4-amino-2-nitrotoluene (4A2NT) | 2,4-Diaminotoluene (DAT) | asm.org |

| 2,4-Dinitroanisole (DNAN) | 2-methoxy-5-nitroaniline (MENA) | 2,4-Diaminoanisole (DAAN) | nsf.govnih.gov |

Under anaerobic conditions, the reactive nitroso and hydroxylamino intermediates formed during nitro group reduction can undergo condensation reactions with amino-metabolites to form larger, more complex molecules known as azo-dimers. nih.govnih.gov This dimerization is a key transformation pathway observed in the environmental fate of compounds like DNAN. nih.gov The direct coupling of a nitroso-derivative with an amino-derivative under reducing conditions results in the formation of an azo (-N=N-) linkage, creating a dimer. nih.gov

These azo-dimers are not necessarily stable end-products. They can be subject to further metabolism. nih.gov Under sufficiently reducing conditions, a well-documented reaction is the reductive cleavage of the azo bond. nih.govnih.gov This cleavage breaks the dimer back into aromatic amines, a process also seen in the degradation of azo dyes. nih.gov For example, a hydrazo intermediate is believed to form during the reductive cleavage of azo-dimers, which then yields the corresponding amino compounds. nih.gov

Formation of Amino-Dinitrotoluene Metabolites

Abiotic Degradation under Environmental Conditions

In addition to microbial action, this compound can be degraded by non-biological (abiotic) processes. These reactions are influenced by environmental factors and the chemical's inherent stability. Abiotic factors play a significant role in the transformation of related nitroaromatic compounds. nih.gov

Photolysis, or degradation by light, is an important transformation mechanism for dinitrotoluenes in aqueous environments and on soil surfaces. dtic.mil For the related dinitroaniline herbicide trifluralin (B1683247), photodegradation is a major route of loss from soil surfaces. researchgate.net However, the effectiveness of photodegradation can be limited by the compound's adsorption to soil particles, particularly organic matter, which can shield it from light. researchgate.net

The thermal stability of nitroaromatic compounds is also a key factor in their persistence. Many energetic compounds, including those related to dinitrotoluene, exhibit high thermal stability, with decomposition temperatures often exceeding 250°C. researchgate.net While environmental temperatures are not typically high enough to cause rapid thermal decomposition, heat can influence the rates of other chemical and biological degradation reactions. For example, studies on polyimides have shown 5% weight-loss temperatures ranging from 430–500°C in air, indicating high thermal stability. researchgate.net

Remediation Strategies for Contaminated Environments

Remediation of environments contaminated with nitroaromatic compounds like this compound involves various physical, chemical, and biological strategies. The choice of strategy often depends on the concentration of the contaminant, the environmental setting (soil or water), and cost-effectiveness.

One approach is bioslurry treatment, which has been tested for soils contaminated with 2,4-DNT and 2,6-DNT. researchgate.net This ex-situ method involves excavating the contaminated soil and mixing it with water in a reactor to create a slurry. researchgate.net By augmenting the slurry with specific microorganisms capable of degrading DNT isomers and controlling conditions like oxygen levels, rapid and nearly complete degradation of the contaminants can be achieved. researchgate.net Another biological approach involves using white-rot fungus, such as Irpex lacteus, which has been shown to significantly degrade TNT, producing metabolites like 4-amino-2,6-dinitrotoluene (4-ADNT). ebi.ac.uk

Chemical reduction is another prominent remediation strategy. The use of zero-valent iron (ZVI) in permeable reactive barriers has been a successful method for degrading groundwater pollutants like chlorinated hydrocarbons and can be applied to other contaminants. nih.govut.ac.ir The high reactivity and large surface area of nanoscale zero-valent iron (nZVI) make it a particularly promising agent for in-situ remediation. nih.govclu-in.org

Application of Nanoscale Zero-Valent Iron Particles

Nanoscale zero-valent iron (nZVI) particles are increasingly utilized for the environmental remediation of a wide range of contaminants, including nitroaromatic compounds. nih.govmdpi.com These nanoparticles, typically with a primary particle size of less than 100 nm, offer a significantly larger reactive surface area compared to micro-scale iron particles, which enhances the rate of contaminant degradation. nih.govclu-in.org

The primary mechanism of nZVI in remediation is chemical reduction. In aqueous solutions, nZVI acts as a strong reducing agent, capable of donating electrons that transform contaminants into less toxic or non-toxic compounds. nih.govut.ac.ir For nitroaromatic compounds, this typically involves the reduction of the nitro groups (-NO2) to amino groups (-NH2). A study on the degradation of TNT using nZVI found that the process resulted in the formation of less toxic intermediate products, including 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT). ebi.ac.uk

The effectiveness of nZVI treatment depends on several factors, including the dosage of nZVI particles and the reaction time. ebi.ac.uk For example, in a study on TNT-contaminated water, an optimal nZVI dosage of 2000 mg/L resulted in significant degradation within 20 minutes. ebi.ac.uk For contaminated soil in a slurry form, a higher dosage of 5000 mg/kg of soil led to 99.88% TNT removal. ebi.ac.uk One of the major advantages of nZVI is the ability to inject it directly into a contaminated aquifer, allowing for in-situ treatment of groundwater and saturated soil. nih.govmdpi.com

Table 2: Research Findings on nZVI Remediation of TNT (as an analogue for Dinitroanilines)

| Parameter | Water Contamination | Soil Contamination (Slurry) | Reference |

|---|---|---|---|

| Initial Contaminant | 10 mg/L TNT | 20 mg/kg TNT | ebi.ac.uk |

| Optimal nZVI Dosage | 2000 mg/L | 5000 mg/kg soil | ebi.ac.uk |

| Reaction Time | 20 minutes | Not specified | ebi.ac.uk |

| Removal Efficiency | Not specified | 99.88% | ebi.ac.uk |

| Degradation Products | Not specified | 2-ADNT and 4-ADNT | ebi.ac.uk |

| nZVI Particle Size | 20-100 nm | 20-100 nm | ebi.ac.uk |

| nZVI Surface Area | 21.63 ± 0.24 m²/g | 21.63 ± 0.24 m²/g | ebi.ac.uk |

Advanced Applications and Future Research Directions

Precursor for Pharmaceutical Agents and Therapeutic Compounds

The molecular architecture of 2,6-Dinitro-4-methylaniline makes it a compound of interest in medicinal chemistry, with research ongoing into its potential as a precursor for new pharmaceutical agents. Its structural characteristics are seen as a foundation for developing novel therapeutic compounds. The presence of nitro and amino functional groups allows for a variety of chemical reactions, enabling the synthesis of more complex molecules.

The transformation of potentially carcinogenic precursors, such as p-toluidine (B81030), into biologically active dinitroanilines, highlights a pathway toward creating potentially beneficial therapeutic agents. Investigations into the structure-activity relationships of dinitroaniline compounds provide critical insights into how modifications to the core structure could modulate or enhance biological activity, thereby contributing to the development of new drugs. For instance, N-alkylaniline derivatives, a class to which this compound belongs, have been used as precursors for synthesizing bioactive molecules. researchgate.net The potential for creating derivatives with different biological activities is an active area of scientific exploration. solubilityofthings.com

Development of Agrochemicals, particularly Herbicides

This compound belongs to the dinitroaniline class of compounds, which have been extensively developed and utilized as pre-emergent herbicides. ucanr.eduwikipedia.org While dinitroanilines were initially recognized as intermediates in dye manufacturing, their herbicidal properties were discovered in the early 1960s. ucanr.edu Research showed that 2,6-dinitroaniline (B188716) possessed a high degree of broad-spectrum herbicidal activity compared to other isomers. ucanr.edu

Subsequent research established that selective herbicidal activity could be achieved through dialkyl substitution on the amino group of the 2,6-dinitroaniline molecule. ucanr.edu This led to the development of a major class of herbicides. wikipedia.org These herbicides are typically applied pre-emergently to control grasses and broad-leafed weeds. wikipedia.org

The primary mechanism of action for dinitroaniline herbicides is the inhibition of microtubule formation in plant cells. wikipedia.orgwikipedia.org By targeting and binding to tubulin proteins, these compounds disrupt the assembly of microtubules, which are essential for cell division and mitotic spindle formation. wikipedia.org This interference leads to an arrest of the cell cycle in susceptible plants.

Several commercially significant herbicides are derived from the dinitroaniline structure, demonstrating the importance of this chemical class in agriculture. wikipedia.org

| Herbicide Name | Active Ingredient | Chemical Family | Primary Use |

| Trifluralin (B1683247) | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | Dinitroaniline | Pre-emergent herbicide for weed control. ucanr.edu |

| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | Dinitroaniline | Pre-emergent herbicide for various crops. wikipedia.org |

| Isopropalin | 2,6-dinitro-N,N-dipropylcumidine | Dinitroaniline | Pre-emergent herbicide. ucanr.eduwikipedia.org |

| Benefin | N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | Dinitroaniline | Pre-emergent herbicide. ucanr.edu |

| Chlornidine | N,N-Bis(2-chloroethyl)-4-methyl-2,6-dinitroaniline | Dinitroaniline | Pre-emergent herbicide used on crops like soybeans and cotton. wikipedia.org |

Materials Science Research, including Energetic Materials

The presence of two nitro groups in the structure of this compound gives it energetic properties, making it a subject of interest in materials science research, particularly in the context of energetic materials. solubilityofthings.com Nitroaromatic compounds are a well-known class of explosives, and the dinitroaniline scaffold is a component of some of these materials. solubilityofthings.comwikipedia.org During World War I, dinitroanilines were even employed as ersatz high explosives because they could be produced from readily available raw materials. wikipedia.org

Research in this area explores the explosive potential and stability of such compounds for applications that could include military use or controlled detonations. solubilityofthings.com The study of dinitroaniline derivatives contributes to the broader understanding of structure-property relationships in energetic materials, aiming to design new materials with tailored performance and safety characteristics.

Co-crystallization Technology for Property Enhancement

Co-crystallization is an advanced crystal engineering technique used to modify and enhance the physicochemical properties of materials, including active pharmaceutical ingredients and energetic materials. acs.orgnih.gov This method involves combining two or more neutral molecules within a single crystal lattice to create a new crystalline solid with different properties, such as stability, solubility, or sensitivity. nih.govresearchgate.net

In the field of energetic materials, co-crystallization is a promising strategy to overcome the inherent contradiction between energy output and safety (sensitivity to detonation). acs.org Research has focused on the co-crystallization of commercially important nitramines like CL-20, HMX, and RDX with other energetic or non-energetic compounds to improve their safety and morphological characteristics. acs.org For example, co-crystals of the explosive BTF have been prepared with various dinitroaniline-related compounds, including 2,4,6-trinitroaniline (B3268610) (TNA) and methylamino-2,4,6-trinitrobenzene (MATNB), to improve its energetic properties. rsc.org The density of an energetic material is a critical property, as it directly affects detonation velocity and pressure, and co-crystallization has been shown to achieve significant changes in the density of compounds like TNT. rsc.org This technology offers a pathway to enhance the properties of dinitroaniline-based compounds by forming co-crystals with other molecules.

Potential for Novel Derivatives in Drug Discovery

There is significant scientific interest in the reactivity of this compound and the potential for synthesizing novel derivatives with unique biological activities for drug discovery. solubilityofthings.com The core structure serves as a versatile scaffold for chemical modification. Scientists are exploring how changes to the dinitroaniline structure can lead to derivatives with enhanced or entirely new properties, which could be beneficial for therapeutic applications. solubilityofthings.com

The synthesis of N-phenylmaleimides and their use in Diels-Alder reactions represents one avenue for creating complex cycloadducts with potential biological applications. tandfonline.com Furthermore, pyrazole (B372694) derivatives, which can be synthesized through multi-step processes involving various chemical intermediates, are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.gov The development of novel 1,2,3-triazolylnaphthamide derivatives has also yielded compounds with promising antimicrobial activity. mdpi.com This highlights the broad potential of using foundational chemical structures to generate diverse libraries of new compounds for screening in drug discovery programs.

Integration of Experimental and Computational Approaches

Modern chemical research increasingly integrates laboratory experiments with computational chemistry to gain deeper insights into molecular properties and reactivity. This dual approach is applied to the study of compounds like this compound to rationalize experimental observations and predict chemical behavior. escholarship.org

For example, computational studies have been conducted to analyze the properties of this compound alongside other aniline (B41778) derivatives. In one such study, Density Functional Theory (DFT) was used to compute the single electron oxidation potentials of these compounds. escholarship.org The results were then correlated with experimental findings from chemical reactions, such as the Baeyer-Mills condensation, to understand the formation of different products. escholarship.org This retrospective analysis, where computational models are used to explain experimental outcomes, is a powerful tool. escholarship.org Moreover, such computational techniques can be leveraged prospectively to guide synthetic chemistry efforts, helping to prioritize experiments and design molecules with desired properties before they are synthesized in the lab. escholarship.org

Q & A

Q. What are the recommended chromatographic techniques for quantifying 2,6-Dinitro-4-methylaniline in environmental samples?

For accurate quantification, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used.

- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Adjust pH to 3.0 with phosphoric acid to enhance peak resolution .

- GC : Employ a capillary column (e.g., DB-5MS) with electron capture detection (ECD) for nitroaromatic specificity. Derivatization may be required to improve volatility .

- Validate methods using certified reference materials (CRMs) and spike recovery tests in matrices like soil or water .

Q. What spectroscopic methods are effective for characterizing this compound?

- FT-IR : Key peaks include N-H stretching (~3400 cm⁻¹), nitro group asymmetrical stretching (~1530 cm⁻¹), and aromatic C-H bending (~800 cm⁻¹) .

- NMR : H NMR (DMSO-d6) shows aromatic protons as a singlet at δ 7.2–7.4 ppm (para-substituted methyl) and NH₂ protons at δ 5.5–6.0 ppm. Confirm purity by comparing integration ratios .

- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]⁺ at m/z 227.1 (CHNO) .

Q. How should this compound be stored to ensure stability?

Store in airtight, amber-glass containers under refrigeration (0–6°C) to prevent photodegradation and moisture absorption. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data during synthesis of derivatives?

Discrepancies often arise from tautomerism or paramagnetic impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Deuterated Solvent Screening : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove paramagnetic metal residues .

Q. What experimental designs optimize the nitration of 4-methylaniline to produce this compound?

- Stepwise Nitration : First, nitrate 4-methylaniline at 0–5°C using HNO3/H2SO4 to yield 4-methyl-2-nitroaniline. Redistill HNO3 to minimize oxidative byproducts.

- Second Nitration : Increase temperature to 40°C with fuming HNO3 to introduce the second nitro group. Monitor via TLC (hexane:ethyl acetate 3:1) .

- Yield Improvement : Use a molar ratio of 1:2.5 (substrate:HNO3) and stir for 8 hours. Typical yields range 65–75%, with impurities removed via activated charcoal .

Q. How can photodegradation pathways of this compound in aquatic systems be studied?

- Simulated Sunlight Exposure : Use a xenon arc lamp (λ > 290 nm) in aqueous solutions (pH 7.0). Sample at intervals and analyze degradation products via LC-MS/MS .

- Intermediate Identification : Major products include 2-nitro-4-methylaniline and 4-methyl-2,6-dinitrophenol. Use isotopic labeling (N) to trace nitro group reduction .

- Quantum Chemical Modeling : DFT calculations (e.g., Gaussian 09) predict bond dissociation energies and reactive sites for pathway validation .

Q. What strategies mitigate byproduct formation during diazo coupling reactions of this compound?

- Low-Temperature Control : Maintain 0–5°C to suppress undesired aryl radical formation.

- Catalyst Optimization : Use Cu(I) iodide (0.5 mol%) to enhance regioselectivity for para-substitution .

- In Situ Monitoring : Raman spectroscopy tracks diazonium salt decomposition, allowing real-time adjustments .

Data Contradiction Analysis

Q. How should conflicting toxicity data for this compound be interpreted?

- Dose-Dependent Effects : Acute toxicity (LD50) varies between species (e.g., rat: 250 mg/kg; zebrafish: 15 mg/L). Use species-specific metabolic profiles (e.g., cytochrome P450 activity) to contextualize results .

- Matrix Interference : Soil organic matter (>5%) reduces bioavailability, leading to underestimation of EC50 in ecotoxicity assays. Pre-extract samples with dichloromethane .

Q. Why do HPLC retention times vary for this compound across laboratories?

- Column Batch Variability : C18 columns from different manufacturers exhibit pore size differences. Use a retention index (e.g., nitrobenzene = 100) for normalization .

- Mobile Phase pH : Adjust to 3.0 ± 0.1 with H3PO4 to stabilize ionization and ensure reproducibility .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.